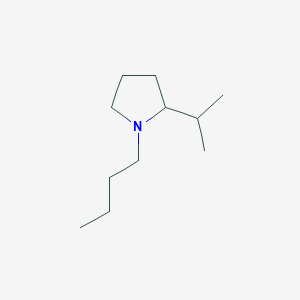![molecular formula C17H15ClN2S B14381155 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole CAS No. 89442-39-7](/img/structure/B14381155.png)
1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a phenylsulfanyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorobenzyl phenyl sulfide. This intermediate is then reacted with imidazole under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenylsulfanyl group may interact with biological membranes, affecting their permeability and function. The chlorophenyl group can participate in hydrophobic interactions with proteins, potentially modulating their activity.
Comparison with Similar Compounds
- 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-benzimidazole
- 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-pyrazole
- 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-triazole
Comparison: 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties. Compared to its benzimidazole, pyrazole, and triazole analogs, the imidazole derivative may exhibit different reactivity and binding affinities due to the distinct electronic and steric effects of the imidazole ring.
Properties
CAS No. |
89442-39-7 |
|---|---|
Molecular Formula |
C17H15ClN2S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-1-phenylsulfanylethyl]imidazole |
InChI |
InChI=1S/C17H15ClN2S/c18-15-8-6-14(7-9-15)12-17(20-11-10-19-13-20)21-16-4-2-1-3-5-16/h1-11,13,17H,12H2 |
InChI Key |
RBQBJDIGIBUWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(CC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)
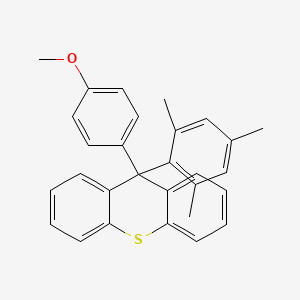

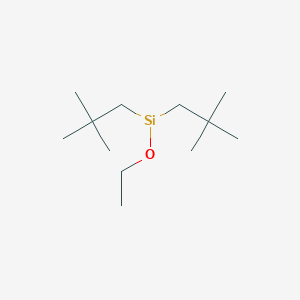
![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)
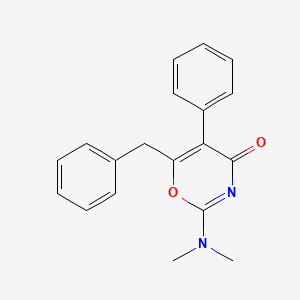
![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)

![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
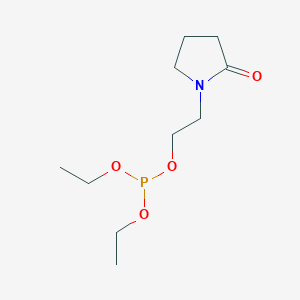
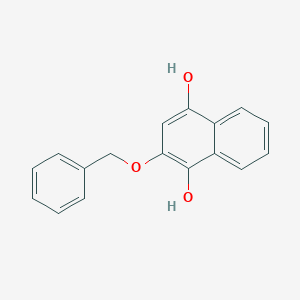
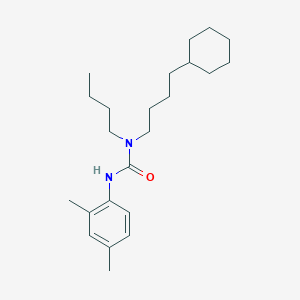
![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
